molecular formula C12H8ClNO3S B2939308 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid CAS No. 379254-57-6

4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid

Cat. No.: B2939308
CAS No.: 379254-57-6
M. Wt: 281.71
InChI Key: IZVSYFRATKXUQC-UHFFFAOYSA-N
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Description

4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid is a synthetic organic compound that features a thiophene ring, a benzoic acid moiety, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid typically involves the following steps:

    Formation of the Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is first converted to its acyl chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.

    Amidation Reaction: The thiophene-2-carbonyl chloride is then reacted with 4-chloro-3-aminobenzoic acid in the presence of a base such as triethylamine (Et₃N) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Thiophene-2-carbonyl derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted benzoic acids

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid: Unique due to the presence of both a thiophene ring and a chloro substituent.

    Thiophene-2-carboxylic acid: Lacks the chloro substituent and amide linkage.

    4-Chloro-3-aminobenzoic acid: Lacks the thiophene ring and carbonyl group.

Uniqueness

The combination of the thiophene ring, chloro substituent, and amide linkage in this compound imparts unique electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-chloro-3-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-8-4-3-7(12(16)17)6-9(8)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSYFRATKXUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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